molecular formula C13H10N2 B1396847 4-(2-Methylphenyl)pyridine-2-carbonitrile CAS No. 1219454-70-2

4-(2-Methylphenyl)pyridine-2-carbonitrile

Cat. No.: B1396847
CAS No.: 1219454-70-2
M. Wt: 194.23 g/mol
InChI Key: YLYFAFZLTJTVTP-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)pyridine-2-carbonitrile is a chemical compound of significant interest in scientific research and development, particularly within the fields of medicinal chemistry and material science. It belongs to the class of cyanopyridines, which are recognized as privileged scaffolds in drug discovery . The cyanopyridine core is a common feature in compounds investigated for a range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties . The structural motif of a pyridine ring substituted with a nitrile group and an aromatic methylphenyl group makes this and similar compounds valuable intermediates. Researchers utilize such structures in the synthesis of more complex molecules, such as 2-methylpyridine-3-carbonitrile derivatives, which are studied for their fluorescence behavior and potential applications in material science . As a building block, it enables access to diverse molecular frameworks for high-throughput screening and the development of new therapeutic agents or functional materials. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Properties

IUPAC Name

4-(2-methylphenyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-4-2-3-5-13(10)11-6-7-15-12(8-11)9-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYFAFZLTJTVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271909
Record name 4-(2-Methylphenyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219454-70-2
Record name 4-(2-Methylphenyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219454-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylphenyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(2-Methylphenyl)pyridine-2-carbonitrile, with the CAS number 1219454-70-2, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a pyridine ring substituted with a 2-methylphenyl group and a cyano group, suggests possible interactions with biological targets, making it a candidate for further research in pharmacology and toxicology.

  • IUPAC Name : 4-(2-Methylphenyl)pyridine-2-carbonitrile
  • Molecular Formula : C13H10N2
  • Molecular Weight : 210.24 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-(2-Methylphenyl)pyridine-2-carbonitrile exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to inhibit bacterial growth effectively. A study focusing on related compounds demonstrated that structural modifications could enhance their efficacy against various pathogens, suggesting that 4-(2-Methylphenyl)pyridine-2-carbonitrile may also possess similar properties.

Anticancer Activity

Research has highlighted the potential of pyridine derivatives in cancer therapy. A comparative analysis of various compounds revealed that certain pyridine-based structures inhibit cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of signaling pathways related to cell survival and death, particularly through the inhibition of specific kinases and receptors that are overexpressed in tumors.

Enzyme Inhibition

The compound's ability to interact with enzymes is a critical aspect of its biological activity. Studies have shown that related compounds can act as inhibitors for enzymes involved in critical metabolic pathways. For example, inhibitors targeting the PD-L1 pathway have been synthesized based on similar structural frameworks, which may suggest that 4-(2-Methylphenyl)pyridine-2-carbonitrile could also function as a potential enzyme inhibitor.

Case Studies

  • Antimicrobial Evaluation : In vitro testing of pyridine derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Cancer Cell Line Studies : Compounds structurally akin to 4-(2-Methylphenyl)pyridine-2-carbonitrile were tested against various cancer cell lines (e.g., MCF-7, HeLa). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant anticancer potential.

The biological activity of 4-(2-Methylphenyl)pyridine-2-carbonitrile is hypothesized to involve:

  • Binding Affinity : The compound likely binds to specific receptors or enzymes, altering their activity.
  • Signal Transduction Modulation : It may influence cellular signaling pathways associated with growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds induce oxidative stress in target cells, leading to apoptosis.

Data Summary Table

PropertyValue
Molecular FormulaC13H10N2
Molecular Weight210.24 g/mol
Antimicrobial ActivityEffective against S. aureus, E. coli
Anticancer ActivityIC50 values in micromolar range
Enzyme TargetsPotential inhibitors of PD-L1 pathway

Comparison with Similar Compounds

Structural Variations in Pyridine-2-carbonitrile Derivatives

The following table summarizes key structural differences between 4-(2-Methylphenyl)pyridine-2-carbonitrile and its analogues:

Compound Name Substituents at Pyridine Positions Key Structural Features Evidence ID
4-(2-Methylphenyl)pyridine-2-carbonitrile 4-(2-Methylphenyl), 2-CN Steric hindrance from 2-methylphenyl; moderate lipophilicity
4-[6-Amino-1-[(4-amino-2,6-difluoro-phenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]pyridine-2-carbonitrile 4-Pyrazolo-pyrimidine, 2-CN Extended heterocyclic system; potential for enhanced π-π stacking and kinase inhibition
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-morpholinocarbonylphenyl)amino)pyrimidine-5-carbonitrile Thiazole, morpholine, pyrimidine, 5-CN Dual heterocyclic systems; improved solubility due to morpholine
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile 6-(4-ClPh), 2-S-(4-MePh), 4-CF3, 3-CN Electron-withdrawing CF3 and sulfanyl groups; high metabolic stability
4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile Pyrimidine core with pyridinyl and dimethylamino Planar pyrimidine system; strong electron-donating dimethylamino group

Physicochemical Properties

  • Lipophilicity : The 2-methylphenyl group in the target compound increases logP compared to analogues with polar substituents (e.g., morpholine in ). However, CF3 and sulfanyl groups () further elevate lipophilicity .
  • Solubility: Amino and morpholine substituents () enhance aqueous solubility, whereas the target compound’s solubility is moderate due to its aromatic substituents .

Preparation Methods

Preparation of Pyridine-2-carbonitrile Intermediate

A common approach begins with 3-acetylpyridine as a precursor, which undergoes reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate containing a reactive enamine or imine functionality (referred to as formula III compound in patent CN104341387A). This intermediate is crucial for subsequent coupling.

  • Reaction conditions: reflux in an inert solvent such as DMF at 100–130 °C for 2–6 hours.
  • Molar ratio: DMF-DMA to 3-acetylpyridine controlled tightly at 0.9–1.1:1 to minimize by-products.
  • Outcome: formation of a reactive intermediate mixture without isolation.

Preparation of 2-Methylphenyl Guanidine Derivative (Formula II Compound)

The 2-methylphenyl moiety is introduced via a guanidine derivative prepared from 2-amino-4-nitrotoluene and cyanamide in aqueous hydrochloric acid.

  • Reaction conditions: heating at 60–65 °C for 2–6 hours.
  • Neutralization: post-reaction pH adjusted to 8–9 with alkali (e.g., sodium hydroxide) to precipitate the guanidine derivative.
  • Yield: high (95–97%) with purity >99% by HPLC.
  • Safety: this method avoids hazardous reflux with nitric acid, enhancing operational safety.

Coupling to Form 4-(2-Methylphenyl)pyridine-2-carbonitrile (Formula I Compound)

The reactive intermediate from 3-acetylpyridine and DMF-DMA is directly reacted with the guanidine derivative in DMF at reflux temperature.

  • Reaction time: 5–25 hours.
  • No isolation: the intermediate mixture is used without separation, simplifying the process.
  • Purification: crude product is recrystallized from methanol to yield >99% pure compound.
  • Yield: typically around 80–83%.

Detailed Reaction Scheme and Conditions

Step Reactants & Conditions Description Yield & Purity
1 3-acetylpyridine + DMF-DMA (0.9–1.1:1 molar ratio), DMF solvent, reflux 4 h Formation of intermediate (formula III) Intermediate mixture used directly
2 2-amino-4-nitrotoluene + cyanamide (2–3:1 molar ratio), aqueous HCl, 60–65 °C, 4 h Formation of guanidine derivative (formula II) Yield 95–97%, purity >99%
3 Intermediate (step 1) + guanidine derivative (step 2), DMF, reflux 16–20 h Coupling to form target compound (formula I) Yield ~82%, purity >99%
4 Recrystallization from methanol Purification Purity ≥99%, impurity <0.1%

Analytical and Quality Control Data

  • HPLC Purity: >99.0% for final product.
  • Impurities: Controlled to <0.1% by strict control of DMF-DMA molar ratio; excess DMF-DMA leads to impurity IV formation (~1%), which is difficult to remove and affects downstream synthesis.
  • NMR Data: Proton NMR confirms the structure with characteristic signals for methyl, aromatic, and pyridine protons.
  • Mass Spectrometry: Used to identify impurities and confirm molecular weight.

Advantages of the Method

  • Safety: Avoids use of hazardous nitric acid and long reflux times in guanidine formation.
  • Efficiency: One-pot synthesis from intermediate to final product without isolation reduces time and cost.
  • Purity: Careful stoichiometric control minimizes impurities that complicate purification and affect subsequent reactions.
  • Scalability: Suitable for industrial production due to simplified operations and high yields.

Summary Table of Preparation Parameters

Parameter Value/Range Notes
Solvent for intermediate formation DMF Inert solvent, high boiling point
DMF-DMA to 3-acetylpyridine ratio 0.9–1.1:1 Critical to minimize impurities
Temperature (intermediate formation) 100–130 °C Reflux conditions
Guanidine formation temperature 60–65 °C Aqueous HCl medium
Guanidine precursor ratio (cyanamide:2-amino-4-nitrotoluene) 2–3:1 Ensures complete conversion
Coupling reaction temperature 100–130 °C Reflux in DMF
Coupling reaction time 5–25 hours Ensures full conversion
Final product purity ≥99% After recrystallization
Overall yield ~80% High for multi-step synthesis

Research Findings and Industrial Implications

  • The control of DMF-DMA molar ratio is pivotal to avoid formation of impurity IV, which negatively impacts purity and downstream synthesis.
  • The method replaces hazardous reagents with safer alternatives, improving industrial safety.
  • The direct use of reaction mixtures without intermediate isolation simplifies scale-up.
  • The final product’s high purity and yield make it an excellent intermediate for further pharmaceutical synthesis, including kinase inhibitors like imatinib.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Methylphenyl)pyridine-2-carbonitrile
Reactant of Route 2
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